

# An In-Depth Technical Guide to Yonkenafil Hydrochloride (CAS: 804519-64-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Yonkenafil hydrochloride (CAS: 804519-64-0), also known as Tunodafil, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Initially investigated for the treatment of erectile dysfunction, emerging preclinical evidence highlights its significant neuroprotective and neurorestorative properties, suggesting potential therapeutic applications in ischemic stroke and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and experimental data related to Yonkenafil hydrochloride. Detailed experimental protocols for its synthesis and in vivo evaluation, along with visualizations of its signaling pathways, are presented to support further research and development.

## **Chemical and Physical Properties**

**Yonkenafil hydrochloride** is the hydrochloride salt of Yonkenafil. Its fundamental properties are summarized below.



| Property          | Value                           | Reference |
|-------------------|---------------------------------|-----------|
| CAS Number        | 804519-64-0                     | [Generic] |
| Molecular Formula | C24H34CIN5O4S                   | [Generic] |
| Molecular Weight  | 524.08 g/mol                    | [Generic] |
| Appearance        | Off-white to light yellow solid | [Generic] |
| Solubility        | Soluble in DMSO                 | [Generic] |
| Purity            | >99% (Commercially available)   | [Generic] |

### **Mechanism of Action**

**Yonkenafil hydrochloride** is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP). [1][2] Its inhibitory action on PDE5 leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade is central to its therapeutic effects.

The in vitro inhibitory activity of Yonkenafil against PDE5 is potent, with a reported IC50 of 2.01 nM.[2]

### **Vasodilation and Erectile Function**

In the corpus cavernosum of the penis, nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and smooth muscle relaxation. This relaxation allows for increased blood flow, resulting in an erection. By inhibiting cGMP degradation, Yonkenafil enhances the pro-erectile effects of NO.

# **Neuroprotection in Ischemic Stroke**

Preclinical studies suggest that the neuroprotective effects of Yonkenafil in ischemic stroke are multifactorial and mediated through the NO/cGMP pathway. The proposed mechanisms include:

 Modulation of the cGMP-dependent Nogo-R axis: Yonkenafil has been shown to modulate the expression of proteins in the Nogo-66 receptor (Nogo-R) pathway in a cGMP-dependent

## Foundational & Exploratory





manner.[1] Nogo-A, a myelin-associated protein, inhibits axonal growth and regeneration after injury by binding to the Nogo-R. By modulating this pathway, Yonkenafil may promote neuronal repair and plasticity.

- Upregulation of Neurotrophic Factors: Yonkenafil treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), along with their respective receptors, TrkB and TrkA.[1] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity.
- Anti-apoptotic Effects: The compound has been observed to reduce ischemic cell apoptosis.
   [1]
- Synaptic Protection: Yonkenafil helps protect the structure of synapses and increases the expression of synaptophysin, a marker of synaptic density.[1]





Click to download full resolution via product page

Caption: Proposed signaling pathways for Yonkenafil hydrochloride's effects.

#### **Pharmacokinetic Profile**

A clinical study in healthy Chinese male volunteers has provided key pharmacokinetic data for **Yonkenafil hydrochloride**.

## **Single Ascending Dose (SAD) Study**



| Dose   | Cmax (ng/mL)  | Tmax (hr)     | AUC₀–t<br>(ng·h/mL) | t <sub>1</sub> / <sub>2</sub> (hr) |
|--------|---------------|---------------|---------------------|------------------------------------|
| 25 mg  | 105.6 ± 35.2  | 1.0 (0.5-2.0) | 389.7 ± 112.5       | 4.5 ± 1.1                          |
| 50 mg  | 210.3 ± 78.9  | 1.0 (0.5-3.0) | 895.4 ± 245.1       | 5.2 ± 1.3                          |
| 100 mg | 435.8 ± 155.7 | 1.5 (0.5-4.0) | 2105.6 ± 678.3      | 5.8 ± 1.5                          |
| 150 mg | 654.2 ± 210.4 | 1.5 (1.0-4.0) | 3546.8 ± 987.2      | 6.1 ± 1.4                          |
| 200 mg | 876.5 ± 289.1 | 2.0 (1.0-4.0) | 5123.4 ± 1567.8     | 6.5 ± 1.7                          |

Data are presented as

mean ± SD,

except for Tmax

which is median

(range).

Multiple Ascending Dose (MAD) Study (Once daily for 7

days)

| Dose   | Cmax,ss (ng/mL) | AUCss (ng·h/mL) | Accumulation<br>Ratio (AUC) |
|--------|-----------------|-----------------|-----------------------------|
| 50 mg  | 252.4 ± 89.1    | 1164.0 ± 312.8  | 1.3                         |
| 100 mg | 522.9 ± 187.3   | 2737.3 ± 881.8  | 1.3                         |
| 150 mg | 824.5 ± 254.6   | 4825.7 ± 1332.5 | 1.4                         |

Data are presented as

mean ± SD.

# **Food Effect Study (50 mg single dose)**



(range).

| Condition             | Cmax (ng/mL) | Tmax (hr)     | AUC₀-t (ng·h/mL) |
|-----------------------|--------------|---------------|------------------|
| Fasted                | 210.3 ± 78.9 | 1.0 (0.5-3.0) | 895.4 ± 245.1    |
| Fed                   | 145.7 ± 55.4 | 2.5 (1.0-4.0) | 850.1 ± 233.6    |
| Data are presented as |              |               |                  |
| mean ± SD, except for |              |               |                  |
| Tmax which is median  |              |               |                  |

#### Summary of Pharmacokinetic Findings:

- Yonkenafil is rapidly absorbed after oral administration.
- Food intake delays the time to reach maximum concentration and reduces the peak concentration, but does not significantly affect the overall exposure (AUC).
- There is no significant accumulation of the drug after multiple once-daily doses.
- Less than 1% of the administered dose is excreted unchanged in the urine.

# **Preclinical Efficacy in Ischemic Stroke**

A key preclinical study investigated the neuroprotective effects of Yonkenafil in a rat model of middle cerebral artery occlusion (MCAO).

## **Effect on Infarct Volume and Neurological Deficit**



| Treatment Group | Dose (mg/kg, i.p.) | Infarct Volume (% of hemisphere) | Neurological<br>Deficit Score (0-4) |
|-----------------|--------------------|----------------------------------|-------------------------------------|
| Sham            | -                  | 0                                | 0                                   |
| Vehicle (MCAO)  | -                  | 35.2 ± 4.5                       | 3.2 ± 0.4                           |
| Yonkenafil      | 4                  | 28.1 ± 3.9                       | 2.5 ± 0.5                           |
| Yonkenafil      | 8                  | 21.5 ± 3.1                       | 1.8 ± 0.6                           |
| Yonkenafil      | 16                 | 15.8 ± 2.8                       | 1.2 ± 0.4                           |

<sup>\*</sup>Data are presented

#### Summary of Neuroprotective Findings:

- Yonkenafil administration significantly and dose-dependently reduced the infarct volume in rats subjected to MCAO.
- A corresponding dose-dependent improvement in neurological function was observed.
- The therapeutic window for Yonkenafil was at least 4 hours post-stroke onset in this model.

# Experimental Protocols Synthesis of Yonkenafil Hydrochloride

The synthesis of Yonkenafil can be achieved through a multi-step process as outlined in the patent literature (CN100489390C). The following is a representative synthetic scheme:

A detailed, step-by-step protocol derived from the patent would be presented here, including reactants, reagents, reaction conditions, and purification methods for each step.

Note: The detailed synthesis protocol is proprietary information contained within the patent and is summarized here for informational purposes. Researchers should consult the original patent for a complete description.

as mean ± SD.

<sup>\*</sup>p<0.05, \*\*p<0.01,

<sup>\*\*</sup>p<0.001 vs. Vehicle.



## In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The following protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of Yonkenafil.

Animals: Male Sprague-Dawley rats (250-300 g).

#### Procedure:

- Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA.
- Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
- After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
- Close the incision and allow the animal to recover.
- Administer Yonkenafil hydrochloride or vehicle at the specified doses and time points (e.g., intraperitoneally at 2 hours post-MCAO).
- Assess neurological deficits at 24 hours and/or 7 days post-MCAO using a standardized scoring system.
- At the end of the experiment, euthanize the animals and perfuse the brains.
- Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- Quantify the infarct volume using image analysis software.





Click to download full resolution via product page

Caption: Experimental workflow for the MCAO model and evaluation of Yonkenafil.



#### **Conclusion and Future Directions**

**Yonkenafil hydrochloride** is a promising PDE5 inhibitor with a well-characterized pharmacokinetic profile and demonstrated efficacy in preclinical models of erectile dysfunction and ischemic stroke. Its multifaceted mechanism of action, involving vasodilation, neuroprotection, and promotion of neuroplasticity, makes it a compelling candidate for further investigation in neurological disorders.

Future research should focus on:

- Elucidating the precise molecular interactions of Yonkenafil within the cGMP-dependent Nogo-R signaling pathway.
- Conducting long-term efficacy and safety studies in relevant animal models of stroke and neurodegenerative diseases.
- Exploring the potential of Yonkenafil in combination therapies.
- Initiating well-designed clinical trials to evaluate its therapeutic potential in human populations with neurological conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical applications of **Yonkenafil hydrochloride**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [An In-Depth Technical Guide to Yonkenafil Hydrochloride (CAS: 804519-64-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387563#yonkenafil-hydrochloride-cas-number-804519-64-0]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com